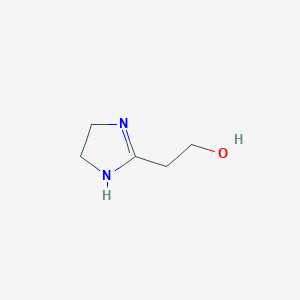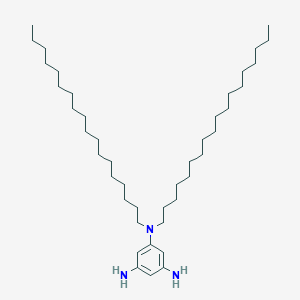![molecular formula C14H29BrSiTe B12558936 Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide CAS No. 143798-87-2](/img/structure/B12558936.png)
Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide is a tellurium-based compound with the molecular formula C14H29SiTe.Br. This compound belongs to the class of telluronium salts, which are known for their strong chalcogen bonding interactions. These interactions make telluronium compounds valuable in various applications, including organocatalysis and materials science .
Preparation Methods
The synthesis of Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide typically involves the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with the corresponding telluronium salt. The reaction conditions often include the use of solvents such as dichloromethane and the presence of catalysts to facilitate the formation of the telluronium compound
Chemical Reactions Analysis
Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide has several scientific research applications:
Biology: The compound’s strong chalcogen bonding interactions make it useful in studying molecular recognition and binding processes.
Mechanism of Action
The mechanism of action of Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide involves its ability to form strong chalcogen bonds with electron-rich atoms. This interaction is due to the presence of a σ-hole on the tellurium atom, which allows it to act as an electrophilic region. The compound can interact with nucleophilic entities, facilitating various chemical reactions. The molecular targets and pathways involved in these interactions are primarily related to the tellurium atom’s ability to form stable bonds with other atoms .
Comparison with Similar Compounds
Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide can be compared with other similar compounds, such as:
Selenonium compounds: These compounds contain selenium instead of tellurium and exhibit similar chalcogen bonding interactions but with different strengths and reactivities.
Sulfonium compounds: These compounds contain sulfur and are less reactive compared to telluronium compounds due to the weaker chalcogen bonding interactions.
The uniqueness of this compound lies in its strong chalcogen bonding interactions, which make it more effective in certain catalytic and binding applications compared to its sulfur and selenium analogs .
Properties
CAS No. |
143798-87-2 |
|---|---|
Molecular Formula |
C14H29BrSiTe |
Molecular Weight |
433.0 g/mol |
IUPAC Name |
bis(2-methylpropyl)-(3-trimethylsilylprop-2-ynyl)tellanium;bromide |
InChI |
InChI=1S/C14H29SiTe.BrH/c1-13(2)11-16(12-14(3)4)10-8-9-15(5,6)7;/h13-14H,10-12H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
UTFIJZZDGQKHKA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C[Te+](CC#C[Si](C)(C)C)CC(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine](/img/structure/B12558859.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)
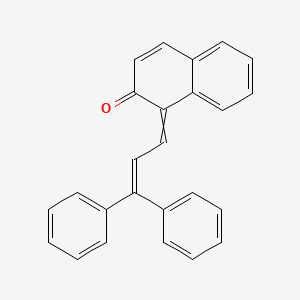
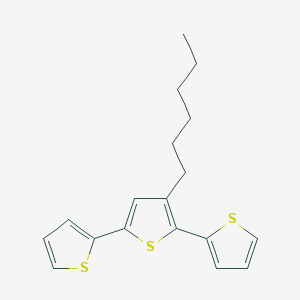
![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)
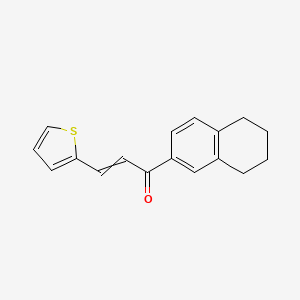
![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)

![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)
![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)

![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
